

# losmapimod clinical trial endpoints sensitivity FSHD progression

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

Get Quote

## Losmapimod Phase 3 REACH Trial: Endpoint Results Summary

The table below summarizes the quantitative results for the primary and key secondary endpoints from the REACH trial [1].

| Endpoint                             | Assessment Method           | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|--------------------------------------|-----------------------------|-----------------------------------------|--------------------------------------|---------|
| <strong>Primary Endpoint</strong>    |                             |                                         |                                      |         |
| Reachable Workspace (RSA)            | RWS (Relative Surface Area) | +0.013 ( $\pm 0.007$ )                  | +0.010 ( $\pm 0.007$ )               | 0.75    |
| <strong>Secondary Endpoints</strong> |                             |                                         |                                      |         |
| Muscle Fat Infiltration (MFI)        | Whole-Body MRI              | +0.42%                                  | +0.576%                              | 0.16    |

| Endpoint                         | Assessment Method               | Losmapimod Group (Change from Baseline)  | Placebo Group (Change from Baseline)     | P-value |
|----------------------------------|---------------------------------|------------------------------------------|------------------------------------------|---------|
| Shoulder Abductor Strength       | Hand-Held Dynamometry           | +9.63%                                   | +2.24%                                   | 0.51    |
| Patient-Reported Outcomes (PROs) | PGIC, Neuro-QoL Upper Extremity | No statistically significant differences | No statistically significant differences | N/A     |

## Troubleshooting Guide: Key Challenges & Methodological Insights

Analysis of the REACH trial and related FSHD research points to several factors that complicated the interpretation of **losmapimod**'s efficacy.

- **Challenge 1: Unusual Placebo Group Trajectory**

- **Observation:** Contrary to expectations from natural history studies and the Phase 2 trial, the placebo group in the REACH trial **did not show a functional decline** over 48 weeks [2] [1] [3]. This lack of deterioration in the control group made it statistically difficult to demonstrate a treatment benefit, even if **losmapimod** had a stabilizing effect.
- **Supporting Evidence:** A separate 6.5-year natural history study found that FSHD progression is generally slow, and patient-reported outcome measures often only detect meaningful decline in **moderately to severely affected patients** over longer timeframes [4].

- **Challenge 2: Sensitivity of Functional Endpoints**

- **Primary Endpoint:** The **Reachable Workspace (RWS)** is a computerized 3D assessment of upper limb mobility, measured as Relative Surface Area (RSA). While innovative, it may not have been sensitive enough to capture subtle, clinically meaningful functional changes within a year [2] [5].
- **Exploratory Analysis:** A post-hoc analysis of the Phase 2 trial suggested that averaging RWS measurements **across both arms** (dominant and non-dominant) could provide a more robust functional measure, showing strong correlations with shoulder strength and MRI biomarkers [6]. However, this was not sufficient to rescue the Phase 3 outcome.

- **Challenge 3: Disease Heterogeneity and Biomarker Limitations**

- **Patient Variability:** Muscle biopsies revealed significant heterogeneity in DUX4-driven gene expression among patients, complicating the assessment of **losmapimod**'s target engagement and efficacy [2].
- **Preclinical Model Concerns:** A scientific review highlighted that most preclinical studies with **losmapimod** were performed *in vitro* on immature muscle cells, raising concerns about the relevance of these models for predicting efficacy in mature human muscle [7].

## Experimental Design Considerations for Future FSHD Trials

The following workflow outlines critical considerations for planning future clinical trials in FSHD, based on lessons from the **losmapimod** program.



[Click to download full resolution via product page](#)

The diagram above summarizes the following detailed protocols derived from the search results:

- **Trial Duration & Patient Population**

- **Longer Trial Duration:** Consider extending trial periods beyond 48 weeks to capture meaningful functional decline, especially for patients with slower progression [4].
- **Enrich Patient Cohort:** Enroll patients with moderate-to-severe disease (e.g., FSHD Clinical Severity Score  $\geq 6$ ) who are more likely to show measurable progression within a clinical trial timeframe [4].

- **Endpoint Selection & Validation**

- **Multimodal Endpoint Strategy:** Use a combination of functional measures (like RWS), patient-reported outcomes (PROs), clinician-assessed scores, and quantitative imaging to triangulate treatment effects [4] [6] [8].
- **Endpoint Sensitivity Validation:** Conduct thorough natural history studies to validate the sensitivity of proposed endpoints and establish realistic rates of decline for powering statistical analyses [5].

- **Biomarker Strategy & Preclinical Translation**

- **Advanced Imaging Biomarkers:** Incorporate sensitive, objective biomarkers like **whole-body MRI** to measure lean muscle volume (LMV) and muscle fat fraction (MFF). These biomarkers have shown strong correlation with muscle function and may detect subtle changes before functional decline [6] [8].
- **Robust Preclinical Models:** Prioritize compounds that demonstrate efficacy in more physiologically relevant models, such as xenografts, before advancing to clinical trials, to de-risk the mechanism of action [7].

## Future Directions in FSHD Research

The discontinuation of **losmapimod** has redirected focus to other therapeutic approaches. Several **DUX4-targeting therapies** are now in development, including:

- **Delpacibart braxlosiran (Del-brax):** An RNA-based therapy that showed reductions in DUX4-regulated gene expression and signals of improved muscle function in a Phase 1/2 trial. A Phase 3 confirmatory trial (FORWARD) is now underway [9] [5].
- **ARO-DUX4:** An RNA interference therapy currently in Phase 1/2a testing [5].
- **EPI-321:** A CRISPR-based therapy designed to silence the DUX4 gene, with a first-in-human trial initiated in 2025 [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fulcrum Therapeutics Announces Topline Results from Phase ... [ir.fulcrumtx.com]
2. How Fulcrum Therapeutics' Phase 3 REACH Clinical Trial ... [fshdsociety.org]
3. Losmapimod Did Not Benefit Patients with ... [docwirenews.com]
4. The Facioscapulohumeral Muscular Dystrophy Rasch-Built ... [pmc.ncbi.nlm.nih.gov]
5. Simply Stated: Updates in Facioscapulohumeral Muscular ... [mdaquest.org]
6. Facioscapulohumeral Muscular Dystrophy (FSHD) Disease ... [mdaconference.org]
7. The recent clinical trial of losmapimod for the treatment ... [pubmed.ncbi.nlm.nih.gov]
8. AMRA Shares Latest Findings at the FSHD Society's 2025 ... [amramedical.com]
9. New FSHD treatment shows early promise in clinical trial [muscular dystrophy uk.org]

To cite this document: Smolecule. [losmapimod clinical trial endpoints sensitivity FSHD progression].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-clinical-trial-endpoints-sensitivity-fshd-progression>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)